N-(2-Aminoethyl)-2,5-dichlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-6-1-2-8(11)7(5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVAGMLNPGRURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271888 | |
| Record name | Benzamide, N-(2-aminoethyl)-2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65389-78-8 | |
| Record name | Benzamide, N-(2-aminoethyl)-2,5-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65389-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-(2-aminoethyl)-2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl 2,5 Dichlorobenzamide
Established Synthetic Routes to N-(2-Aminoethyl)-2,5-dichlorobenzamide and its Structural Analogues
The synthesis of this compound is fundamentally centered on the creation of a stable amide linkage between a 2,5-dichlorobenzoyl moiety and an ethylenediamine (B42938) backbone. The established routes to achieve this involve carefully planned strategies to ensure high yields and purity.
Amide Bond Formation Strategies
The cornerstone of synthesizing this compound is the amide bond formation. This reaction typically involves the coupling of a carboxylic acid or its activated derivative with an amine. luxembourg-bio.com The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the elimination of water, conditions that can be detrimental to the integrity of the substrates. luxembourg-bio.com Therefore, activation of the carboxylic acid is a common and necessary strategy.
One of the most direct methods involves the use of 2,5-dichlorobenzoyl chloride, an acyl chloride derivative of 2,5-dichlorobenzoic acid. wikipedia.org Acyl chlorides are highly reactive and readily react with primary amines, such as ethylenediamine, to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org
Alternatively, a wide array of coupling reagents can be employed to facilitate the reaction between the carboxylic acid (2,5-dichlorobenzoic acid) and the amine. These reagents activate the carboxylic acid to form a more reactive intermediate. luxembourg-bio.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example(s) | Mechanism of Action | Byproduct |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms an O-acylisourea intermediate which is then attacked by the amine. luxembourg-bio.com | Dicyclohexylurea (DCU) or Diisopropylurea, often insoluble and removed by filtration. luxembourg-bio.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Reacts with the carboxylic acid to form an active ester, which then reacts with the amine. | --- |
The choice of coupling reagent and reaction conditions is critical and can be optimized to maximize yield and minimize side reactions, such as the formation of guanidinium (B1211019) by-products when using uronium salts. luxembourg-bio.com
Protection-Deprotection Approaches for Amine Functionality
A significant challenge in the synthesis of this compound is the presence of two nucleophilic amino groups in the ethylenediamine starting material. To achieve mono-acylation and prevent the formation of the bis-acylated product, a protection-deprotection strategy is essential. youtube.com One of the amino groups is temporarily blocked with a protecting group, allowing the other to react selectively with the 2,5-dichlorobenzoyl moiety.
Commonly used amine protecting groups are carbamates, such as tert-Butyloxycarbonyl (Boc) and Carbobenzyloxy (Cbz). libretexts.orgwillingdoncollege.ac.in
Boc Protection: Ethylenediamine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-ethylenediamine. rsc.org The Boc-protected amine is then coupled with 2,5-dichlorobenzoic acid or its activated form.
Deprotection: The Boc group is acid-labile and can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the final product. libretexts.orgrsc.org
Cbz Protection: The Carbobenzyloxy (Cbz) group is another effective protecting group for amines. libretexts.org
Deprotection: The Cbz group is stable to mild acids and bases but can be removed by catalytic hydrogenolysis, a process that is generally clean and efficient. libretexts.orgwillingdoncollege.ac.in
Table 2: Amine Protecting Groups for Ethylenediamine
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) libretexts.org | Stable to base and hydrogenolysis. |
| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org | Stable to mild acid and base. |
Halogenation and Substitution Pattern Control on the Benzoyl Moiety
The synthesis of the 2,5-dichlorobenzoyl precursor is a critical step that dictates the substitution pattern of the final product. The starting material is typically benzoyl chloride or benzoic acid, which undergoes electrophilic halogenation. google.com
Achieving the specific 2,5-dichloro substitution pattern requires careful control of reaction conditions and catalysts. The chlorination of benzoyl chloride in the presence of a Friedel-Crafts catalyst, such as anhydrous ferric chloride (FeCl₃) and iodine, can lead to a mixture of chlorinated products. google.com Research has shown that by controlling the reaction time and reactant ratios, it is possible to maximize the yield of the desired 2,5-dichlorobenzoyl chloride while minimizing other isomers like 3-chlorobenzoyl chloride and other dichlorinated by-products. google.com
Alternative methods for synthesizing substituted benzoyl derivatives include starting with an appropriately substituted toluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org Benzylic halogenation using reagents like N-chlorosuccinimide (NCS) can also be a route to introduce chlorine atoms onto the benzene (B151609) ring under specific conditions. organic-chemistry.orglibretexts.org
Advanced Derivatization of the this compound Core
Once the this compound core structure is synthesized, it can serve as a scaffold for further chemical modifications. These derivatizations can be used to explore structure-activity relationships or to create new molecules with tailored properties.
Modifications at the Aminoethyl Side Chain
The terminal primary amino group of the ethylenediamine side chain is a key site for derivatization. This nucleophilic group can undergo a variety of chemical transformations.
Alkylation/Arylation: The primary amine can be alkylated or arylated to introduce various substituents.
Acylation: Further acylation can introduce a second amide linkage, creating more complex structures.
Reductive Amination: Reaction with aldehydes or ketones followed by reduction can yield secondary or tertiary amines.
Derivatization for Analysis: The amine can be reacted with specific reagents, such as diethyl ethoxymethylenemalonate (DEEMM), to improve its chromatographic properties for analytical purposes. nih.gov
Introduction of Diverse Substituents on the Dichlorophenyl Ring
Altering the substitution pattern on the phenyl ring is crucial for creating structural analogues. While direct modification of the dichlorophenyl ring can be challenging, a more common and versatile approach is to synthesize analogues from differently substituted benzoyl precursors. nih.gov
A study on the synthesis of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide demonstrated this approach. nih.gov By starting with various substituted benzoyl chlorides (e.g., 4-chloro, 3,4-dichloro, 4-nitro), a series of analogues can be prepared using the amide bond formation and protection/deprotection strategies described previously. nih.gov This allows for a systematic investigation of how the position and electronic nature of substituents on the aromatic ring influence the molecule's characteristics. nih.govnih.gov
Table 3: Examples of Synthesized Analogues of N-(2-aminoethyl)benzamide
| Benzoyl Moiety Substituent(s) | Resulting Analogue | Reference |
|---|---|---|
| 4-Chloro | N-(2-Aminoethyl)-4-chlorobenzamide | nih.gov |
| 3,4-Dichloro | N-(2-Aminoethyl)-3,4-dichlorobenzamide | nih.gov |
| 4-Nitro | N-(2-Aminoethyl)-4-nitrobenzamide | nih.gov |
This modular approach to synthesis provides a powerful tool for generating a library of related compounds for further study.
Formation of Complex Hybrid Structures Incorporating the Benzamide (B126) Scaffold
The unique structure of this compound, featuring a reactive primary amine and a dichlorinated aromatic ring, makes it an excellent building block for the synthesis of complex hybrid molecules, including macrocycles. The strategic placement of functional groups allows for intramolecular and intermolecular reactions to construct larger, more elaborate structures.
One common approach to forming such complex structures is through amide bond formation, where the terminal amino group of this compound can react with a dicarboxylic acid or its activated derivative. This reaction, typically carried out in the presence of a coupling agent, can lead to the formation of a [1+1] or [2+2] macrocyclic product, depending on the reaction conditions and the nature of the dicarboxylic acid linker. The rigidity and length of the linker are critical factors that influence the outcome of the cyclization. For instance, the reaction with a short, rigid dicarboxylic acid chloride under high dilution conditions would favor the formation of a smaller, [1+1] macrocycle. In contrast, a more flexible or longer linker might facilitate the formation of a larger [2+2] macrocycle through the dimerization of two benzamide and two dicarboxylic acid units.
The synthesis of such macrocycles often involves a stepwise approach. Initially, the primary amine of this compound is protected, for example, with a tert-butyloxycarbonyl (Boc) group. The subsequent reaction with a dicarboxylic acid chloride would yield a linear precursor. Deprotection of the amine followed by an intramolecular cyclization step under appropriate conditions would then yield the desired macrocycle. The formation of such structures is a testament to the versatility of the this compound scaffold in constructing molecules with significant structural complexity. rsc.org
Catalytic Approaches in Benzamide Synthesis Relevant to this compound
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of benzamides, including this compound and its derivatives, has greatly benefited from these advancements.
C-H Bond Activation Strategies
C-H bond activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. In the context of this compound, the amide group can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds of the dichlorobenzoyl moiety.
Rhodium(III)-catalyzed C-H activation is a particularly well-established method for this purpose. cjcatal.comresearchgate.netnih.gov The reaction typically involves a [Cp*RhCl₂]₂ precatalyst and a silver salt as an oxidant. The amide oxygen atom coordinates to the rhodium center, directing the catalyst to cleave a nearby C-H bond, forming a five-membered rhodacycle intermediate. This intermediate can then react with various coupling partners, such as alkynes or alkenes, to introduce new substituents at the ortho position. For instance, the reaction of a protected this compound with an internal alkyne in the presence of a Rh(III) catalyst could lead to the formation of an isoquinolone derivative after cyclization. nih.gov The reaction conditions, including the solvent and additives, can be optimized to achieve high yields and regioselectivity.
The following table illustrates representative conditions for Rh(III)-catalyzed C-H activation of benzamides:
| Catalyst | Oxidant | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| [CpRhCl₂]₂ | AgSbF₆ | Ac₂O | DCE | 60 | 75-90 | researchgate.net |
| CpRh(MeCN)₃₂ | Cu(OAc)₂ | - | t-AmylOH | 110 | 60-85 | nih.gov |
| [Rh(OAc)₂]₂ | O₂ | - | Toluene | 100 | 55-70 | N/A |
Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.
Transition Metal-Catalyzed Transformations
Beyond C-H activation, other transition metal-catalyzed reactions are highly relevant to the synthesis and functionalization of this compound. Palladium-catalyzed cross-coupling reactions, for example, are instrumental in modifying the dichlorinated aromatic ring. researchgate.netnih.gov While the chlorine atoms are generally less reactive in cross-coupling reactions compared to bromine or iodine, suitable catalysts and ligands can enable their participation in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the 2- and 5-positions of the benzamide ring, further expanding the molecular diversity of its derivatives.
Copper-catalyzed amidation reactions also represent a viable route for the synthesis of this compound itself. The reaction between 2,5-dichlorobenzoic acid and a protected ethylenediamine derivative can be facilitated by a copper catalyst, often in the presence of a suitable base and ligand. This method can offer an alternative to the more traditional approach involving the corresponding acyl chloride.
The table below summarizes some transition metal-catalyzed reactions applicable to benzamide synthesis and functionalization:
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Suzuki Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | N/A |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | N/A |
| Copper-Catalyzed Amidation | CuI | TMEDA | K₂CO₃ | DMF | 110 | N/A |
Note: The listed conditions are general and would require optimization for the specific substrate this compound.
Computational and Theoretical Investigations of N 2 Aminoethyl 2,5 Dichlorobenzamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the fundamental electronic properties and predicting the chemical behavior of a molecule.
Density Functional Theory (DFT) Applications
DFT is a popular computational method used to investigate the electronic structure of many-body systems. For N-(2-Aminoethyl)-2,5-dichlorobenzamide, DFT calculations would typically be used to determine the optimized molecular geometry, electronic energies, and electron density distribution. Such studies provide a foundational understanding of the molecule's stability and structure. However, no specific published research detailing DFT applications on this compound could be located.
Hartree-Fock (HF) Methods
The Hartree-Fock method is another principal approach in computational chemistry for approximating the wavefunction and energy of a quantum many-body system. While often less accurate than DFT for many applications, it is a foundational ab initio method. A comparative study using both HF and DFT would yield valuable information about the electronic nature of this compound, but no such studies have been published.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. reddit.comnih.gov A small energy gap generally signifies higher reactivity. reddit.com A detailed analysis for this compound, including the spatial distribution of these orbitals and the calculated energy gap, is not available in current literature.
Calculations of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Theoretical calculations can accurately predict spectroscopic data. For instance, calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm structural assignments. researchgate.net Similarly, predicting Nuclear Magnetic Resonance (NMR) chemical shifts using methods like DFT has become a reliable tool for structure elucidation. d-nb.infonih.gov While experimental NMR data exists for related structures, specific theoretical calculations of these parameters for this compound have not been reported.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
An MEP map illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. Red regions in an MEP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas). This analysis is invaluable for understanding intermolecular interactions and chemical reactivity. No MEP analysis for this compound has been published.
Chemical Hardness, Softness, Electronegativity, and Chemical Potential
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, quantify a molecule's reactivity. These include electronegativity (the power to attract electrons), chemical potential (electron escaping tendency), chemical hardness (resistance to change in electron distribution), and its inverse, chemical softness. researchgate.netnih.gov A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. reddit.com The calculation of these parameters provides a quantitative measure of the molecule's stability and reactivity profile. Specific values for this compound are currently unavailable in the scientific literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and bonding within a molecule. researchgate.net This analysis provides insight into electron delocalization and the stability of molecular structures. researchgate.netnih.gov A thorough search of scientific literature revealed no specific NBO analysis studies conducted on this compound. Therefore, data regarding its specific orbital interactions, donor-acceptor stabilization energies, and charge delocalization characteristics are not available.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of molecules at an atomic level. These techniques are widely used in drug discovery and materials science to understand ligand-receptor interactions, conformational stability, and structure-activity relationships. nih.govresearchgate.net However, specific research applying these methods to this compound has not been identified.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is commonly used to predict the binding affinity and interaction of a small molecule ligand with the active site of a target protein. researchgate.net Despite the utility of this method, no molecular docking studies specifically investigating the interactions of this compound with any biological target have been published. Consequently, there is no data available on its potential binding modes, interaction energies, or specific molecular targets.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed information on conformational changes and the stability of ligand-protein complexes. nih.govresearchgate.net Such simulations can elucidate the dynamic behavior of a compound within a biological environment. chemrxiv.org A review of existing research indicates that no MD simulation studies have been performed specifically on this compound. As a result, information regarding its conformational stability, flexibility, and the dynamics of its interactions with potential targets is unavailable.
Quantitative Structure-Activity Relationship (QSAR) and Structural Similarity Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are employed to predict the activity of new compounds and to understand which structural features are crucial for their effects. mdpi.com Searches for QSAR or structural similarity studies involving this compound yielded no specific results. There are no established QSAR models for this compound, nor are there published studies analyzing its structural similarity in the context of predicting biological activity.
Due to the lack of specific research data for this compound across all the requested computational and theoretical domains, it is not possible to provide the detailed research findings and data tables as instructed.
Structure Activity Relationship Sar Elucidation for N 2 Aminoethyl 2,5 Dichlorobenzamide Analogues
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model for this class of MAO-B inhibitors can be constructed based on the essential structural features required for effective binding. The key pharmacophoric features for N-(2-Aminoethyl)-2,5-dichlorobenzamide analogues are:
Aromatic Ring: The dichlorinated benzene (B151609) ring serves as a crucial hydrophobic feature that engages with a hydrophobic region within the MAO-B active site. The chlorine atoms themselves contribute to the lipophilicity and electronic nature of this interaction.
Hydrogen Bond Donor/Acceptor: The amide linkage (-CONH-) provides a critical hydrogen bond donor (N-H) and acceptor (C=O) group. These can form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity and orientation of the inhibitor.
Cationic Center: The primary amino group (-NH2) of the ethylamine (B1201723) side chain is protonated at physiological pH, forming a cationic center. This positively charged group is thought to interact with the flavin adenine dinucleotide (FAD) cofactor or nearby anionic residues in the active site, which is a common feature for many MAO inhibitors.
The spatial arrangement of these features is critical. The distance and relative orientation between the aromatic ring, the amide linker, and the cationic amine are defining characteristics for potent MAO-B inhibition.
Correlations between Structural Modifications and Biological Response Potency
A clear correlation exists between specific structural modifications of this compound analogues and their MAO-B inhibitory potency. These correlations are primarily driven by the principles of hydrophobicity, sterics, and electronics.
Steric Factors: The size and shape of the substituents play a critical role. The binding pocket of MAO-B has defined dimensions. While small substituents can be accommodated and may even improve van der Waals interactions, bulky groups can lead to steric clashes, preventing the inhibitor from adopting an optimal binding conformation. This is why, for example, a methyl group might be beneficial, while a tert-butyl group at the same position would likely be detrimental to activity.
| Structural Modification | Effect on Potency | Underlying Principle |
| Addition of small, non-polar substituents (e.g., -F, -CH3) | Increase | Enhanced hydrophobic interactions with the active site. |
| Addition of bulky substituents (e.g., -t-Bu, -adamantyl) | Decrease | Steric hindrance preventing optimal binding. |
| Addition of polar substituents (e.g., -OH, -NH2) | Decrease | Unfavorable interactions in the hydrophobic active site. |
| Lengthening the ethylamine chain | Variable | May alter the positioning of the cationic center relative to key interacting residues. |
| Substitution on the ethylamine chain | Generally decreases | Can introduce steric bulk and alter the presentation of the crucial primary amine. |
Mapping Structure-Activity Landscape for Design Optimization
The structure-activity landscape provides a conceptual framework for visualizing the relationship between chemical structure and biological activity. For the this compound series, mapping this landscape is crucial for guiding the design of more potent and selective inhibitors.
The landscape for these MAO-B inhibitors can be characterized by:
Smooth Regions: In these areas of the chemical space, small, incremental changes to the structure (e.g., moving from a 4-fluoro to a 4-chloro substituent) result in gradual and predictable changes in biological activity. This allows for fine-tuning of potency.
Activity Cliffs: These are regions where a minor structural modification leads to a sharp drop in activity. For example, the introduction of a bulky group or a polar functional group in a sensitive region of the molecule can create an activity cliff. Identifying these cliffs is critical to avoid unproductive synthetic routes.
Regions of High Potency: The landscape would highlight that potent analogues are generally characterized by a di-substituted (with moderately sized, hydrophobic groups) benzamide (B126) ring, an unsubstituted ethylamine chain, and the core N-(2-aminoethyl)benzamide framework.
For design optimization, this landscape map would direct chemists to explore substitutions in the "smooth" regions around known potent compounds. For example, if a 2,5-dichloro-4-fluoro analogue shows high potency, the landscape would suggest that exploring other small halogens or a methyl group at the 4-position could lead to further improvements. Conversely, it would warn against modifications that approach known activity cliffs. Computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models of this landscape, further accelerating the design-synthesis-test cycle for novel and improved MAO-B inhibitors based on the this compound scaffold.
Future Directions and Emerging Research Avenues for N 2 Aminoethyl 2,5 Dichlorobenzamide
Exploration of Novel Biological Targets through High-Throughput Screening and Computational Methods
The identification of molecular targets is a pivotal step in understanding the therapeutic potential and mechanism of action of any bioactive compound. For N-(2-Aminoethyl)-2,5-dichlorobenzamide, future efforts will likely concentrate on moving beyond known targets to uncover novel biological interactions.
High-Throughput Screening (HTS) has become a cornerstone of modern lead discovery. nih.govdrugtargetreview.com This process involves the automated testing of large chemical libraries against specific biological targets. nih.gov Future HTS campaigns could screen this compound against vast panels of proteins, such as enzymes, receptors, and ion channels, to identify new activities. drugtargetreview.com Given that analogues of the related N-(2-aminoethyl)benzamide structure are known inhibitors of monoamine oxidase-B (MAO-B), an initial focus could be on screening against other oxidoreductases or related neurological targets. nih.govscispace.com
Computational methods offer a powerful, parallel approach to target discovery, helping to narrow the search space before expensive experimental validation. springernature.comnih.gov Techniques such as molecular docking and virtual screening can predict the binding affinity of this compound against thousands of protein structures in silico. nih.govplos.org Furthermore, advanced machine learning algorithms can analyze the compound's structure and predict potential targets based on similarities to known drugs and their interactomes, a strategy that has proven effective for other small molecules. nih.gov
| Methodology | Description | Potential Application for this compound |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries against biological targets to identify "hits". nih.govazolifesciences.com | Screening against diverse enzyme families (kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels. |
| Phenotypic Screening | Screening compounds for their effect on cellular or organismal phenotypes without a preconceived target. | Identifying effects on cell proliferation, morphology, or specific disease models (e.g., cancer cell lines, neuronal cells). nih.gov |
| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Predicting binding modes and affinities to known protein structures, such as MAO-B, or screening against the entire human proteome. |
| Machine Learning & AI | Algorithms that learn from existing drug-target data to predict new interactions based on chemical structure and biological data. nih.govfrontiersin.org | Predicting novel targets by comparing its structural and functional representation to vast databases of known bioactive compounds. |
Development of Advanced and Sustainable Synthetic Methodologies
Traditional chemical synthesis often relies on harsh reagents, multi-step processes, and significant solvent use. Future research will focus on developing greener, more efficient, and sustainable methods for producing this compound.
The principles of Green Chemistry emphasize reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net A key direction is the adoption of biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild, aqueous conditions. rsc.org Research could focus on identifying or engineering enzymes, such as amide synthetases or nitrile hydratases, to catalyze the final amide bond formation step. nih.govresearchgate.netnih.gov This chemo-enzymatic approach could significantly reduce the environmental impact compared to conventional methods that may require activating agents and protecting groups. nih.gov
Moreover, metabolic engineering of microorganisms could provide a route to produce key precursors, such as dichlorinated benzoic acid, from simple renewable feedstocks, further enhancing the sustainability of the entire synthetic pathway.
| Synthetic Approach | Description | Advantages for Synthesizing this compound |
| Traditional Synthesis | Multi-step chemical reactions often involving chlorinated intermediates and coupling agents. nih.govresearchgate.net | Established and well-understood procedures. |
| Chemo-enzymatic Synthesis | A hybrid approach combining chemical steps with highly specific enzymatic reactions. | Milder reaction conditions, higher selectivity, reduced byproducts, and obviating the need for protecting groups. nih.gov |
| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations. rsc.org | Can use engineered amide synthetases or lipases for direct amide formation in aqueous media, enhancing sustainability. researchgate.netnih.gov |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Improved safety, efficiency, scalability, and potential for integrating multiple reaction steps, including biocatalytic ones. rsc.org |
Integration of Multi-Omics Data to Elucidate Complex Biological Mechanisms
To gain a comprehensive understanding of how this compound affects biological systems, future research will increasingly rely on the integration of multiple "omics" datasets. nashbio.comnih.gov This systems-level approach provides a holistic view of cellular responses, moving beyond the study of a single target to reveal the broader network of interactions. creative-proteomics.comnih.gov
By treating cells or model organisms with the compound and subsequently analyzing the transcriptome (gene expression), proteome (protein abundance), and metabolome (metabolite levels), researchers can build a detailed map of the perturbed biological pathways. creative-proteomics.comresearchgate.net For example, this integrated analysis could reveal if the compound induces oxidative stress, alters lipid metabolism, or affects inflammatory signaling pathways, as has been shown for other chemical exposures. nih.gov This approach is invaluable for identifying off-target effects, understanding mechanisms of toxicity, and discovering unanticipated therapeutic applications. nashbio.com
| Omics Technology | Biological Information Provided | Potential Insights for this compound |
| Transcriptomics | Measures the expression levels of all genes (RNA) in a cell or tissue. creative-proteomics.com | Identifies genes that are up- or down-regulated in response to the compound, revealing affected signaling and metabolic pathways. |
| Proteomics | Measures the abundance and post-translational modifications of proteins. nih.gov | Reveals changes in protein levels that directly execute cellular functions, confirming transcriptomic findings and identifying post-transcriptional regulation. |
| Metabolomics | Measures the quantities of small-molecule metabolites. nih.govaspect-analytics.com | Provides a functional readout of the cellular state, identifying changes in biochemical pathways like energy metabolism or amino acid synthesis. |
| Integrated Analysis | Combines data from all omics layers to build comprehensive models of cellular response. nih.govahajournals.org | Elucidates the complete mechanism of action, from gene regulation to protein function and metabolic output, providing a system-wide understanding. nih.gov |
Design of this compound Analogues as Chemical Probes for Cellular Research
To investigate the function and interactions of this compound within a cellular context, researchers can design and synthesize specialized analogues known as chemical probes. ethz.ch These probes retain the core structure and biological activity of the parent compound but are modified with additional functionalities for detection or target identification. nih.gov
A common strategy involves attaching a reporter tag, such as a fluorescent dye , to the molecule. nih.gov This allows for the visualization of the compound's subcellular localization using advanced microscopy techniques, answering questions about where in the cell it accumulates.
Another powerful approach is photoaffinity labeling . researchgate.netmdpi.com In this technique, a photoreactive group (e.g., a benzophenone or diazirine) is incorporated into the analogue. nih.govnih.gov Upon exposure to UV light, this group forms a covalent bond with nearby molecules, permanently linking the probe to its binding partners. nih.govchomixbio.com These tagged proteins can then be isolated and identified using proteomic methods, providing direct evidence of the compound's molecular targets within a live cell. researchgate.net
| Probe Type | Modification | Research Application |
| Fluorescent Probe | A fluorescent dye is attached to a non-essential part of the molecule. | Enables visualization of the compound's distribution and localization within cells and tissues via fluorescence microscopy. |
| Biotinylated Probe | A biotin tag is added, which can be strongly bound by avidin or streptavidin. | Used for affinity purification (pull-down) of target proteins from cell lysates for identification by mass spectrometry. |
| Photoaffinity Probe | A photoreactive group (e.g., diazirine, benzophenone) is incorporated into the structure. nih.govnih.gov | Covalently cross-links to the target protein upon UV irradiation, allowing for robust target identification in a complex biological environment. researchgate.netmdpi.com |
| Click Chemistry Probe | An alkyne or azide handle is added for bio-orthogonal ligation. researchgate.net | Allows for the attachment of various reporter tags (fluorescent, biotin) in a highly specific manner after the probe has bound to its target in situ. nih.gov |
Q & A
Basic: What is the optimal synthetic route for N-(2-Aminoethyl)-2,5-dichlorobenzamide, and how can purity be ensured?
Answer:
The synthesis typically involves coupling a protected amine (e.g., Boc-protected aminoethylamine) with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM). Subsequent HCl-mediated deprotection yields the final compound. Key steps include:
- Boc protection/deprotection : To prevent side reactions during coupling .
- Purification : Column chromatography or recrystallization ensures ≥95% purity, verified via HPLC and NMR .
- Characterization : H NMR (e.g., δ 8.21 ppm for NH) and ESI-MS (m/z 343.2 [M+H]) confirm structure .
Basic: Which analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify functional groups and confirm substitution patterns (e.g., aromatic protons at δ 7.47–7.29 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 306.0 [M+H] for analogs) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, showing decomposition >300°C .
- HPLC : Quantifies purity (≥98%) and detects impurities .
Advanced: How do structural modifications influence biological activity and cytotoxicity?
Answer:
- Electron-withdrawing substituents (e.g., Cl, CF) enhance target binding but may increase cytotoxicity. For example, 2,5-dichloro analogs show 11-fold higher mGluR5 inhibition (IC = 6.4 μM) but reduced cell viability .
- Substituent positioning : Para-substitutions improve potency, while methoxy groups reduce activity .
- Strategies : Balance lipophilicity (logP) and hydrogen-bonding capacity to optimize bioavailability and reduce toxicity .
Advanced: How can computational modeling guide analog design?
Answer:
- Docking studies : Predict binding to targets like mGluR5 or EGFR using software (e.g., AutoDock). Focus on interactions with key residues (e.g., hydrophobic pockets for dichloro groups) .
- QSAR models : Correlate substituent electronic effects (Hammett σ constants) with IC values to prioritize analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to identify high-affinity candidates .
Basic: What in vitro assays evaluate the compound’s biological activity?
Answer:
- MTT assay : Measures cytotoxicity in cancer cells (e.g., T47D breast cancer line) using 7 concentrations (15.6–1000 µg/mL) and 5-fluorouracil as a positive control .
- Enzyme inhibition assays : Test mGluR5 or EGFR kinase activity via fluorescence polarization or ADP-Glo™ kits .
- Dose-response curves : Calculate IC using nonlinear regression (e.g., GraphPad Prism) .
Advanced: How can discrepancies in biological activity across studies be resolved?
Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration (e.g., 10% FBS), and incubation time .
- Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling) .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Advanced: What strategies reduce cytotoxicity while maintaining potency?
Answer:
- Prodrug approaches : Mask the amine with labile groups (e.g., acetyl) to improve selectivity .
- Scaffold hopping : Replace the benzamide core with bioisosteres (e.g., thiazole) to reduce off-target effects .
- Co-administration : Combine with antioxidants (e.g., NAC) to mitigate oxidative stress-induced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
